molecular formula C11H14O3 B1581059 3-(4-Ethoxyphenyl)propanoic acid CAS No. 4919-34-0

3-(4-Ethoxyphenyl)propanoic acid

Cat. No.: B1581059
CAS No.: 4919-34-0
M. Wt: 194.23 g/mol
InChI Key: ZDSHOEQSCJOGCK-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)propanoic acid is an organic compound characterized by its phenyl ring substituted with an ethoxy group and a propanoic acid moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-ethoxybenzaldehyde as the starting material.

  • Reaction Steps: The process involves a series of reactions including the Grignard reaction, followed by oxidation to introduce the carboxylic acid group.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts and controlled reaction environments.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives.

  • Reduction: Reduction reactions can be employed to modify the functional groups.

  • Substitution: Substitution reactions are common, especially in the presence of suitable reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Reagents such as halogens (e.g., chlorine, bromine) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Halogenated derivatives.

Scientific Research Applications

3-(4-Ethoxyphenyl)propanoic acid has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.

  • Pathways Involved: The compound modulates signaling pathways related to inflammation and oxidative stress, leading to its therapeutic effects.

Comparison with Similar Compounds

  • 4-Ethoxybenzoic Acid: Similar structure but with a different functional group.

  • 3-(4-Methoxyphenyl)propanoic Acid: Similar to 3-(4-Ethoxyphenyl)propanoic acid but with a methoxy group instead of an ethoxy group.

Uniqueness:

  • Ethoxy Group: The presence of the ethoxy group in this compound provides unique chemical and biological properties compared to its methoxy counterpart.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

3-(4-ethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-4,6-7H,2,5,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSHOEQSCJOGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303262
Record name 3-(4-ethoxyphenyl)propanoic acid
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4919-34-0
Record name 4-Ethoxybenzenepropanoic acid
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Record name NSC 157580
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Record name 3-(4-ethoxyphenyl)propanoic acid
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Record name 3-(4-ethoxyphenyl)propanoic acid
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Synthesis routes and methods I

Procedure details

16.62 g (100 mmol) of 3-(4-hydroxyphenyl)-propionic acid is dissolved with stirring and covering with argon in 45 ml (225.0 mmol) of 5N sodium hydroxide solution, and 15.73 g (100 mmol), (98%) of diethyl sulfate is instilled quickly so that the temperature does not exceed 40° C. (water cooling). After completion of the addition, it is heated for 30 more minutes to 100° C. After the cooling, it is extracted with diethyl ether, then acidified with sulfuric acid to pH 4 and the precipitated compound in ether is taken up. After drying on sodium sulfate, it is evaporated to dryness in a vacuum. The title compound is obtained as solid. Yield: 15.21 g (78.3% of theory) Elementary analysis: Cld: C 68.02 H 7.26 Fnd: C 68.13 H 7.34
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Synthesis routes and methods II

Procedure details

4-Ethoxycinnamic acid (2) is hydrogenated at 40 p.s.i. with catalytic 5% palladium on carbon in tetrahydrofuran solvent to obtain 3-(4-ethoxyphenyl)propionic acid (3). A sample is recrystallized from ethyl acetate/hexane to obtain an analytically pure sample (m.p. 101-103° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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